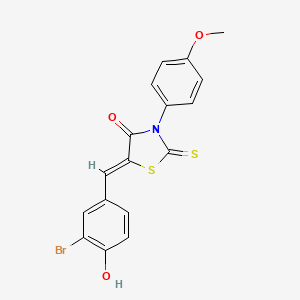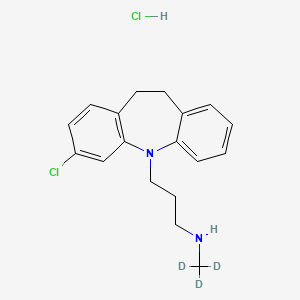
N-Desmethyl Clomipramine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デスメチルクロミプラミン D3 塩酸塩は、クロミプラミンの主要な活性代謝物であるデスメチルクロミプラミンの重水素標識誘導体です。クロミプラミンは、主に強迫性障害およびその他の関連する状態の治療に使用される三環系抗うつ薬です。 デスメチルクロミプラミン D3 塩酸塩の重水素標識は、さまざまな科学的用途における化合物の安定性とトレーサビリティを向上させるために使用されます .
2. 製法
合成経路と反応条件: デスメチルクロミプラミン D3 塩酸塩の合成には、クロミプラミンの脱メチル化に続いて重水素の導入が含まれます。このプロセスには通常以下が含まれます。
脱メチル化: クロミプラミンは、水素化リチウムアルミニウム (LiAlH4) または三臭化ホウ素 (BBr3) などの試薬を使用して脱メチル化されます。
重水素標識: 得られたデスメチルクロミプラミンは、重水素化試薬(重水素化水 (D2O) や重水素化酸など)を使用して重水素交換反応にかけられます。
工業的生産方法: デスメチルクロミプラミン D3 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バッチ処理: 脱メチル化および重水素交換反応を実施するために、大規模な反応器が使用されます。
生化学分析
Cellular Effects
It is known that Clomipramine, the parent compound, has effects on various types of cells and cellular processes
Molecular Mechanism
It is known to be a metabolite of Clomipramine , which has various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-Desmethyl Clomipramine D3 Hydrochloride is involved in metabolic pathways as a metabolite of Clomipramine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of desmethylclomipramine D3 hydrochloride involves the demethylation of clomipramine followed by the introduction of deuterium. The process typically includes:
Demethylation: Clomipramine undergoes demethylation using reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3).
Deuterium Labeling: The resulting desmethylclomipramine is then subjected to deuterium exchange reactions using deuterated reagents like deuterium oxide (D2O) or deuterated acids.
Industrial Production Methods: Industrial production of desmethylclomipramine D3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the demethylation and deuterium exchange reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
化学反応の分析
反応の種類: デスメチルクロミプラミン D3 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して実行できます。
置換: 親電子求核置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬と起こります。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウム (NaOH) などの塩基の存在下でのハロゲン化アルキル。
主な生成物:
酸化: 対応するケトンまたはカルボン酸の生成。
還元: 二級または三級アミンの生成。
4. 科学研究への応用
デスメチルクロミプラミン D3 塩酸塩は、次のような幅広い科学研究への応用があります。
化学: 生体試料中のデスメチルクロミプラミンレベルの定量化のための分析化学における基準物質として使用されます。
生物学: クロミプラミンとその代謝物の代謝と薬物動態に関する研究に使用されます。
医学: クロミプラミンの薬力学と治療効果を理解するための臨床研究で使用されます。
科学的研究の応用
Desmethylclomipramine D3 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of desmethylclomipramine levels in biological samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of clomipramine and its metabolites.
Medicine: Utilized in clinical research to understand the pharmacodynamics and therapeutic effects of clomipramine.
Industry: Applied in the development and quality control of pharmaceutical formulations containing clomipramine
作用機序
デスメチルクロミプラミン D3 塩酸塩は、主にノルエピネフリン再取り込み阻害を介して効果を発揮します。この化合物はノルエピネフリントランスポーターに結合し、ノルエピネフリンがシナプス前ニューロンへの再取り込みを阻害します。これにより、シナプス間隙のノルエピネフリン濃度が上昇し、神経伝達を強化します。 さらに、デスメチルクロミプラミンは、セロトニンの再取り込みにも影響を与える可能性がありますが、その程度は低いと考えられます .
類似の化合物:
デスメチルクロミプラミン: デスメチルクロミプラミン D3 塩酸塩の非重水素化体。
クロミプラミン: デスメチルクロミプラミンが誘導される親化合物。
ノルトリプチリン: 類似の薬理学的特性を持つ別の三環系抗うつ薬。
独自性: デスメチルクロミプラミン D3 塩酸塩は、重水素標識によって独自です。これは、科学研究における安定性とトレーサビリティを向上させます。 これは、化合物の正確な定量化と追跡を必要とする研究に特に役立ちます .
類似化合物との比較
Desmethylclomipramine: The non-deuterated form of desmethylclomipramine D3 hydrochloride.
Clomipramine: The parent compound from which desmethylclomipramine is derived.
Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Uniqueness: Desmethylclomipramine D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable in studies requiring precise quantification and tracking of the compound .
特性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDDAZOLOSKTKZ-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189971-04-7 |
Source


|
| Record name | 1189971-04-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
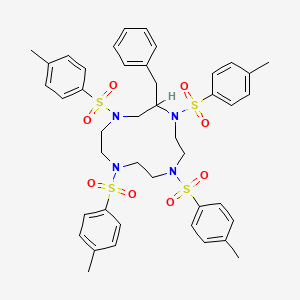

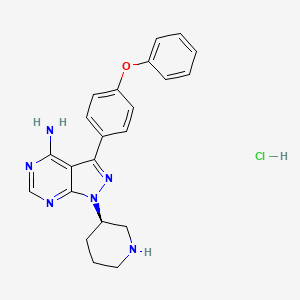
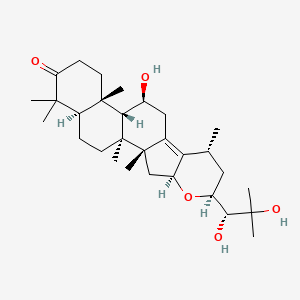
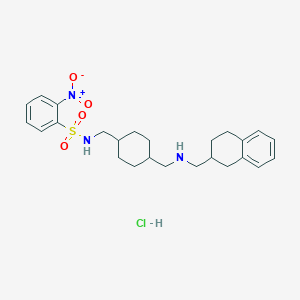
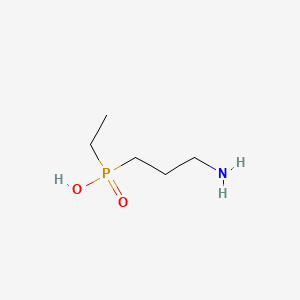
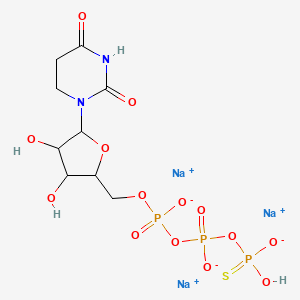
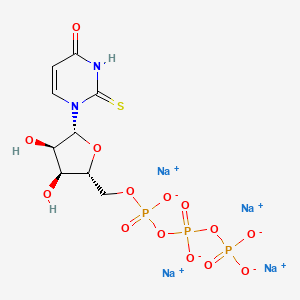
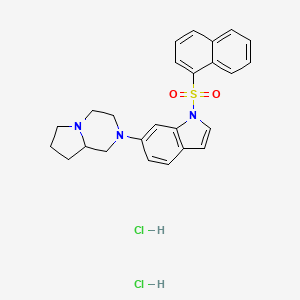
![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)
![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)
![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
